molecular formula C21H32N2O2 B7136394 N-(1-benzyl-3-methylpiperidin-4-yl)-2-(1-hydroxycyclohexyl)acetamide

N-(1-benzyl-3-methylpiperidin-4-yl)-2-(1-hydroxycyclohexyl)acetamide

Cat. No.: B7136394
M. Wt: 344.5 g/mol
InChI Key: UQBPACCMJYVZJN-UHFFFAOYSA-N
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Description

“N-(1-benzyl-3-methylpiperidin-4-yl)-2-(1-hydroxycyclohexyl)acetamide” is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a piperidine ring, a benzyl group, and a cyclohexyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(1-benzyl-3-methylpiperidin-4-yl)-2-(1-hydroxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-17-15-23(16-18-8-4-2-5-9-18)13-10-19(17)22-20(24)14-21(25)11-6-3-7-12-21/h2,4-5,8-9,17,19,25H,3,6-7,10-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBPACCMJYVZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1NC(=O)CC2(CCCCC2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-benzyl-3-methylpiperidin-4-yl)-2-(1-hydroxycyclohexyl)acetamide” typically involves multiple steps, including:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step may involve benzylation reactions using benzyl halides and suitable bases.

    Attachment of the Cyclohexyl Group: This can be done through alkylation or acylation reactions.

    Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl or cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(1-benzyl-3-methylpiperidin-4-yl)-2-(1-hydroxycyclohexyl)acetamide” could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as a pharmacological agent, possibly targeting specific receptors or enzymes.

Medicine

In medicine, it could be explored for its therapeutic potential, such as acting as an analgesic, anti-inflammatory, or neuroprotective agent.

Industry

In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for “N-(1-benzyl-3-methylpiperidin-4-yl)-2-(1-hydroxycyclohexyl)acetamide” would depend on its specific application. For example, if used as a pharmacological agent, it might interact with specific molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-3-methylpiperidin-4-yl)-2-(1-hydroxycyclohexyl)acetamide: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

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